2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride
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Overview
Description
2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride is a compound that features a 1H-1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields such as pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The reaction generally proceeds under mild conditions, often in aqueous media, and yields the desired triazole product in good quantities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .
Scientific Research Applications
2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by the triazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar structural features but without the ethoxyethan-1-amine group.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom arrangements, showing distinct chemical properties.
Uniqueness
2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride is unique due to its specific functional groups, which enhance its solubility and reactivity. The presence of the ethoxyethan-1-amine group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
2624122-41-2 |
---|---|
Molecular Formula |
C6H14Cl2N4O |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
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